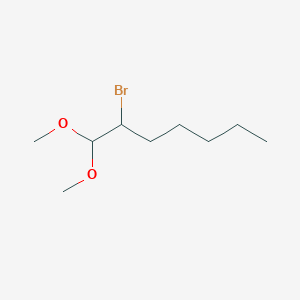

2-Bromo-1,1-dimethoxyheptane

Description

Contextualizing Halogenated Acetals in Modern Organic Chemistry

Halogenated acetals are a class of organic compounds that feature both a halogen atom and an acetal (B89532) functional group. Acetals are geminal-diether derivatives of aldehydes or ketones and are characterized by their stability in neutral to strongly basic conditions. libretexts.org This stability makes them excellent protecting groups for carbonyl functionalities during various synthetic transformations. masterorganicchemistry.com The introduction of a halogen atom onto the carbon backbone of an acetal adds a valuable point of reactivity.

The presence of the halogen, typically bromine or chlorine, provides a handle for a wide array of chemical manipulations. nih.gov These include nucleophilic substitution reactions, where the halogen is displaced by a variety of nucleophiles, and organometallic coupling reactions, which allow for the formation of new carbon-carbon bonds. researchgate.net The dual functionality of halogenated acetals, therefore, allows for a stepwise and controlled elaboration of molecular structures. Brominated organic compounds, in particular, are pivotal in organic synthesis due to the reactivity of the carbon-bromine bond. nih.gov

The Unique Structural Features of 2-Bromo-1,1-dimethoxyheptane and their Synthetic Implications

This compound possesses a unique combination of structural features that underpin its synthetic versatility. The molecule consists of a seven-carbon heptane (B126788) chain. At one end (C1), a dimethyl acetal group is present, which masks a reactive aldehyde functionality. At the adjacent carbon (C2), a bromine atom is situated.

The key structural elements and their synthetic implications are:

The Dimethyl Acetal Group: This group serves as a latent aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in a host of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions (e.g., Wittig reaction, aldol (B89426) condensation). libretexts.org

The Bromine Atom at the α-Position: The bromine atom is located on the carbon adjacent to the acetal-bearing carbon. This α-bromo acetal moiety is a valuable synthon. The bromine atom can be displaced by nucleophiles or be involved in the formation of organometallic reagents, such as Grignard reagents.

The Heptyl Chain: The five-carbon chain extending from the core functional groups provides a lipophilic segment to the molecule, which can be a desirable feature in the synthesis of certain target molecules.

These features allow for a diverse range of synthetic transformations, making this compound a valuable building block for the synthesis of more complex molecules.

Scope and Research Significance of this compound in Advanced Organic Synthesis

While specific research focused solely on this compound is not extensively documented, its potential applications can be inferred from the well-established chemistry of analogous α-bromo acetals. The significance of this compound lies in its ability to act as a bifunctional building block.

The research significance of this compound can be summarized as follows:

Access to α-functionalized Heptanals: The compound provides a straightforward route to a variety of α-substituted heptanals. By first reacting at the bromine-bearing carbon and then deprotecting the acetal, a range of functionalities can be introduced at the α-position of a seven-carbon aldehyde.

Homologation of Carbon Chains: It can be used as a C7 building block in the synthesis of larger molecules. The bromine allows for its attachment to other molecular fragments, and the latent aldehyde provides a site for further chain extension.

Synthesis of Heterocyclic Compounds: The dual reactivity of this compound makes it a potential precursor for the synthesis of various heterocyclic systems. For instance, reaction with a dinucleophile could lead to the formation of a seven-membered ring with embedded functionalities.

The following table provides a summary of the key properties of this compound, with some values estimated based on its structure and comparison to similar compounds.

| Property | Value |

| Molecular Formula | C9H19BrO2 |

| Molecular Weight | 239.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Boiling Point | Estimated 220-230 °C |

| Density | Estimated 1.1-1.2 g/mL |

| Solubility | Soluble in most organic solvents |

The subsequent sections will delve into the plausible synthetic routes to this compound and explore its reactivity and potential applications in greater detail, drawing upon established principles of organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18207-18-6 |

|---|---|

Molecular Formula |

C9H19BrO2 |

Molecular Weight |

239.15 g/mol |

IUPAC Name |

2-bromo-1,1-dimethoxyheptane |

InChI |

InChI=1S/C9H19BrO2/c1-4-5-6-7-8(10)9(11-2)12-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

PMULERAPXGEXHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(OC)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1,1 Dimethoxyheptane

Established Synthetic Pathways to 2-Bromo-1,1-dimethoxyheptane

The traditional synthesis of this compound and its analogs typically involves a multi-step sequence, which can be broken down into two key transformations: the introduction of the bromine atom and the formation of the dimethyl acetal (B89532).

Halogenation Reactions for Bromine Incorporation

The introduction of a bromine atom at the α-position to a carbonyl or a protected carbonyl group is a well-established transformation. In the context of synthesizing this compound, this can be achieved either by direct bromination of the corresponding acetal, 1,1-dimethoxyheptane, or by the bromination of the parent aldehyde, heptanal (B48729), prior to acetalization.

Acid-catalyzed halogenation of aldehydes and ketones is a common method that proceeds through an enol intermediate. libretexts.orglibretexts.org This process is typically carried out using elemental bromine in an acidic solvent like acetic acid. libretexts.org For the synthesis of this compound, this would involve the α-bromination of heptanal.

Alternatively, direct bromination of the pre-formed acetal, 1,1-dimethoxyheptane, can be accomplished. This approach avoids the handling of the potentially more reactive α-bromo aldehyde. Reagents such as N-bromosuccinimide (NBS) are often employed for such transformations. orgsyn.org

Acetal Formation Strategies for the Dimethoxy Moiety

The formation of the dimethyl acetal is crucial for protecting the aldehyde functionality and is a key step in the synthesis of the target molecule. Acetalization is typically achieved by reacting an aldehyde with an excess of an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst. google.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the acetal product. Common methods for water removal include the use of a Dean-Stark apparatus or the addition of a dehydrating agent.

A common precursor for this step would be 2-bromoheptanal (B8674049). chemsynthesis.com The reaction of 2-bromoheptanal with methanol, catalyzed by an acid, would yield the desired this compound. The use of orthoformates, such as trimethyl orthoformate, can also facilitate acetal formation under mild conditions. orgsyn.org

A procedure for a homologous compound, 2-bromo-nonanal dimethyl acetal, involves treating the corresponding brominated intermediate with methanol to form the acetal. libretexts.org This suggests a viable route for the heptanal derivative as well.

One-Pot Synthetic Approaches to this compound

To improve efficiency and reduce the number of isolation steps, one-pot procedures that combine bromination and acetalization are highly desirable. Such methods can involve the in-situ generation of the α-bromo aldehyde followed by immediate acetalization.

For instance, a one-pot synthesis could start from heptanal, which is first brominated under acidic conditions, followed by the addition of methanol to the reaction mixture to form the acetal without isolating the intermediate 2-bromoheptanal. A patent describes a one-pot method for the synthesis of bromoacetaldehyde (B98955) diethyl acetal, where the bromination of paraldehyde (B1678423) is followed by acetalation in the same reaction vessel. google.com This principle could be adapted for the synthesis of this compound from heptanal.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Paraldehyde | Cupric bromide, Bromine, Ethanol, Anhydrous sodium sulfate | 1. Bromination at <0°C; 2. Acetalation at 40°C | Bromoacetaldehyde diethyl acetal | 79% | google.com |

| Vinyl acetate | Ethanol, Bromine | -10°C to room temperature | Bromoacetaldehyde diethyl acetal | 62-64% | orgsyn.org |

This table presents data for the synthesis of a related compound, bromoacetaldehyde diethyl acetal, illustrating the conditions for one-pot bromination and acetalization.

Novel and Emerging Synthetic Routes

Recent advances in organic synthesis have focused on developing more selective and efficient methods for the preparation of complex molecules like this compound. These emerging routes often employ advanced catalytic systems to achieve high levels of chemo- and regioselectivity.

Chemo- and Regioselective Synthesis of this compound

Achieving regioselectivity in the bromination step is critical to avoid the formation of unwanted byproducts. While traditional methods can sometimes lead to mixtures, modern synthetic strategies aim for precise control over the reaction site.

For example, catalyst-controlled regioselective acetalization of diols has been demonstrated using chiral phosphoric acids, allowing for the selective protection of one hydroxyl group over another. nih.gov While this is applied to diol protection, the principle of using catalysts to direct reactions to a specific site is a key area of research. In the context of this compound synthesis, this could translate to developing methods for the selective α-bromination of 1,1-dimethoxyheptane, preventing bromination at other positions on the alkyl chain.

Catalytic Approaches in the Synthesis of this compound

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis. Organocatalysis has emerged as a powerful tool for asymmetric α-functionalization of carbonyl compounds. For instance, the enantioselective α-bromination of aldehydes has been achieved using chiral secondary amine catalysts. While the primary focus of this article is not on stereoselectivity, the use of catalysts to promote the bromination reaction under mild conditions is a relevant and emerging area.

Palladium-catalyzed reactions have also been explored for the synthesis of related structures. A highly regioselective cascade synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides involves a palladium-catalyzed intramolecular alkoxylcarbonylation, demonstrating the power of transition metal catalysis in constructing complex oxygen-containing heterocycles. nih.gov While not directly applicable to the synthesis of this compound, it highlights the potential for developing novel catalytic C-Br and C-O bond-forming reactions.

| Starting Material | Catalyst/Reagent | Product | Key Feature | Reference |

| Aldehydes/Ketones | Chiral secondary amines / NBS | α-Bromo aldehydes/ketones | Enantioselective α-bromination | N/A |

| 2-Bromophenols and epoxides | Palladium | 2,3-Dihydrobenzodioxepinone | Regioselective cascade reaction | nih.gov |

This table illustrates emerging catalytic approaches that could potentially be adapted for the synthesis of this compound.

Optimization of Synthetic Protocols for this compound

The synthesis of this compound, a bromoacetal, typically proceeds via the bromination of its precursor, heptanal dimethyl acetal. The optimization of this transformation is crucial for achieving high yields and purity, which are essential for its applications in organic synthesis.

Influence of Reagents and Solvents on Reaction Efficiency

The choice of brominating agent and solvent system significantly impacts the efficiency of the synthesis of this compound. While direct studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous bromination reactions of other acetals and related substrates.

Common brominating agents for the α-bromination of acetals include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The reactivity and selectivity of these reagents can be modulated by the choice of solvent and the presence of catalysts or initiators.

Table 1: Comparison of Brominating Agents for Acetal Bromination

| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), non-polar solvent (e.g., CCl₄) | High selectivity for allylic and benzylic positions; easier to handle than Br₂. | Can be less reactive for some substrates; requires an initiator. |

| Bromine (Br₂) | Can be used with or without a catalyst; various solvents. | High reactivity; cost-effective. | Can lead to over-bromination; corrosive and hazardous to handle. |

| Pyridinium Hydrobromide Perbromide | Acetic acid or other polar solvents. | Solid, stable reagent; provides a controlled release of bromine. | May require higher temperatures. nih.gov |

The solvent plays a multifaceted role in the bromination of acetals. It not only dissolves the reactants but also influences the reaction mechanism and the stability of intermediates. For radical brominations with NBS, non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are often employed. In contrast, reactions involving elemental bromine can be performed in a variety of solvents, including chlorinated hydrocarbons and acetic acid. The use of a co-solvent can sometimes enhance solubility and reaction rates.

For instance, in the synthesis of bromoacetaldehyde diethyl acetal, the bromination of paraldehyde is carried out in ethanol. google.com This suggests that for the synthesis of this compound from heptanal dimethyl acetal, methanol could be a suitable solvent, as it is also the alcohol component of the acetal.

Furthermore, the addition of a mild base, such as sodium carbonate or sodium bicarbonate, during the workup is often necessary to neutralize any acidic byproducts like hydrobromic acid (HBr), which could otherwise lead to the decomposition of the acetal product. orgsyn.org

Process Intensification and Scalability Considerations

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of process intensification strategies to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scalability include:

Heat Management: Bromination reactions are often exothermic. Effective heat dissipation is critical to prevent runaway reactions and the formation of byproducts. On a larger scale, this may necessitate the use of jacketed reactors with precise temperature control.

Reagent Addition: The controlled addition of the brominating agent is crucial to maintain the optimal reaction temperature and concentration profile. For instance, the slow, portion-wise, or continuous addition of bromine can help manage the reaction's exothermicity.

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the reactor, especially in larger vessels. The use of appropriate agitators and baffle designs is important.

Workup and Purification: The workup procedure, including quenching, phase separation, and purification, must be scalable. Distillation is a common method for purifying bromoacetals, and the efficiency of the distillation column becomes a key factor on a larger scale. orgsyn.org

Table 2: Potential Process Intensification Strategies for the Synthesis of this compound

| Strategy | Description | Potential Benefits |

| Continuous Flow Chemistry | The reaction is carried out in a continuous stream through a microreactor or a packed bed reactor. | Enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, potential for higher yields and purity, and easier automation. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction. | Significant reduction in reaction times and potential for improved yields. reddit.com |

| Phase-Transfer Catalysis | Employing a phase-transfer catalyst to facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). | Can improve reaction rates and yields, and may allow for the use of less hazardous solvents. |

While specific scalable synthesis protocols for this compound are not readily found in the literature, the principles of scalable synthesis for analogous compounds, such as other bromoacetals and specialty chemicals, provide a solid framework for its potential large-scale production. rsc.orgrsc.org For example, a Chinese patent describes a scalable synthesis of bromoacetaldehyde diethyl acetal from paraldehyde, highlighting the industrial relevance of such compounds. google.com The development of a robust and scalable process for this compound would likely follow similar principles of reaction optimization and process engineering.

Reactivity and Mechanistic Studies of 2 Bromo 1,1 Dimethoxyheptane

Nucleophilic Substitution Reactions of 2-Bromo-1,1-dimethoxyheptane

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound serves as an exemplary substrate for exploring these transformations. The presence of a bromine atom on a secondary carbon atom, flanked by a bulky dimethoxyacetal group on one side and a pentyl chain on the other, sets the stage for a competitive interplay between SN1 and SN2 pathways.

SN1 Reaction Mechanisms: Carbocation Formation and Reactivity

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a stepwise mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org For this compound, this would involve the departure of the bromide ion to generate a secondary carbocation.

The stability of this carbocation is a critical factor influencing the feasibility of the SN1 pathway. The secondary nature of the carbocation provides some stability, and it is further influenced by the electronic effects of the adjacent substituents. The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org

Factors Influencing Carbocation Stability:

| Factor | Influence on Carbocation Stability |

| Substrate Structure | Tertiary > Secondary > Primary. chemist.sgyoutube.com |

| Solvent Polarity | Polar protic solvents stabilize the carbocation and the leaving group through solvation, thus favoring the SN1 mechanism. youtube.com |

| Leaving Group Ability | A good leaving group, such as bromide, is essential for the initial ionization step. |

Carbocation rearrangements are a potential subsequent step if a more stable carbocation can be formed. In the case of the carbocation derived from this compound, a hydride shift from the adjacent carbon of the pentyl chain is conceivable, though it would still result in a secondary carbocation.

SN2 Reaction Mechanisms: Stereochemical Inversion and Steric Effects

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comsavemyexams.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com Steric hindrance plays a crucial role in SN2 reactions. The bulky 1,1-dimethoxyethyl group and the pentyl chain in this compound present significant steric hindrance to the approaching nucleophile, making the SN2 pathway less favorable compared to less hindered secondary alkyl halides. masterorganicchemistry.com

Comparison of SN1 and SN2 Reaction Characteristics:

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step, via carbocation intermediate masterorganicchemistry.comlibretexts.org | One-step, concerted masterorganicchemistry.comsavemyexams.com |

| Rate Law | Rate = k[Alkyl Halide] libretexts.org | Rate = k[Alkyl Halide][Nucleophile] masterorganicchemistry.com |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

| Substrate Reactivity | 3° > 2° > 1° > Methyl youtube.com | Methyl > 1° > 2° > 3° masterorganicchemistry.com |

Elimination Reactions Involving this compound

Elimination reactions are another major class of reactions for alkyl halides, often competing with substitution reactions. byjus.com These reactions lead to the formation of alkenes. For this compound, both E1 and E2 elimination pathways are possible.

E1 Reaction Mechanisms: Product Regioselectivity and Carbocation Rearrangements

The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.comsaskoer.ca Following the formation of the carbocation, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. masterorganicchemistry.com

Regioselectivity in E1 Reactions:

E1 reactions typically follow Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. saskoer.ca For this compound, elimination can lead to the formation of two possible regioisomers.

As with SN1 reactions, carbocation rearrangements can occur in E1 reactions to form a more stable carbocation before elimination. chemicalnote.com

E2 Reaction Mechanisms: Anti-periplanar Geometry and Stereochemical Outcomes

The bimolecular elimination (E2) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. chemistrysteps.commasterorganicchemistry.com This mechanism requires a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. libretexts.orgaskthenerd.com

The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.comyoutube.com Strong, non-nucleophilic bases favor the E2 pathway. The regioselectivity of E2 reactions is also generally governed by Zaitsev's rule, favoring the formation of the more stable alkene. msu.edu However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. youtube.com

Comparison of E1 and E2 Reaction Characteristics:

| Feature | E1 Reaction | E2 Reaction |

| Mechanism | Two-step, via carbocation intermediate masterorganicchemistry.comsaskoer.ca | One-step, concerted byjus.comchemistrysteps.com |

| Base Strength | Weak base is sufficient masterorganicchemistry.com | Strong base is required masterorganicchemistry.com |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] masterorganicchemistry.comyoutube.com |

| Regioselectivity | Zaitsev's rule (more substituted alkene) saskoer.ca | Zaitsev's rule (generally), Hofmann with bulky bases youtube.commsu.edu |

| Stereochemistry | No specific geometric requirement saskoer.ca | Requires anti-periplanar geometry libretexts.orgaskthenerd.com |

Competition Between Substitution and Elimination Pathways

The presence of a bromine atom on the second carbon of the heptane (B126788) chain makes this compound susceptible to both nucleophilic substitution (S\textsubscript{N}) and elimination (E) reactions. The outcome of the reaction is highly dependent on the nature of the base/nucleophile, the solvent, and the temperature. chemguide.co.uk

As a secondary alkyl halide, this compound can undergo both S\textsubscript{N}1/E1 and S\textsubscript{N}2/E2 pathways. libretexts.org With a strong, non-bulky nucleophile in a polar aprotic solvent, the S\textsubscript{N}2 reaction is likely to be favored, leading to the substitution of the bromine atom. However, the use of a strong, sterically hindered base, such as potassium tert-butoxide, will favor the E2 pathway, resulting in the formation of an alkene. libretexts.org

The general competition can be summarized as follows:

S\textsubscript{N}2 vs. E2: Strong, non-hindered bases/nucleophiles (e.g., NaOH, EtO⁻) will give a mixture of substitution and elimination products. chemguide.co.uk The proportion of the elimination product can be increased by using a higher concentration of the base and a higher reaction temperature. chemguide.co.uk Bulky bases (e.g., t-BuO⁻) will predominantly lead to E2 elimination. libretexts.org

S\textsubscript{N}1 vs. E1: In the presence of a weak nucleophile/weak base and a polar protic solvent (e.g., ethanol, water), the reaction can proceed through a carbocation intermediate, leading to a mixture of S\textsubscript{N}1 and E1 products.

The regioselectivity of the elimination reaction is also a key consideration. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the use of a bulky base can lead to the formation of the less substituted "Hofmann" product.

| Reaction Condition | Major Pathway | Primary Product(s) |

| NaOH, Ethanol, 25°C | S\textsubscript{N}2/E2 | 2-Hydroxy-1,1-dimethoxyheptane & Hept-1-ene-1,1-diylbis(oxymethane) |

| KOC(CH₃)₃, THF, 60°C | E2 | Hept-1-ene-1,1-diylbis(oxymethane) (Hofmann) & Hept-2-ene-1,1-diylbis(oxymethane) (Zaitsev) |

| CH₃OH, 80°C | S\textsubscript{N}1/E1 | 2-Methoxy-1,1-dimethoxyheptane & Hept-1-ene-1,1-diylbis(oxymethane) / Hept-2-ene-1,1-diylbis(oxymethane) |

Reactions of the Acetal (B89532) Functional Group in this compound

The acetal group in this compound is relatively stable under neutral and basic conditions but is susceptible to hydrolysis and other transformations under acidic conditions. researchgate.net

Acetal Hydrolysis and Derivatization

In the presence of an acid catalyst and water, the dimethyl acetal can be hydrolyzed to reveal the corresponding aldehyde, 2-bromoheptanal (B8674049). chemistrysteps.com This reaction is reversible, and the equilibrium can be driven towards the aldehyde by using a large excess of water. chemistrysteps.com The hydrolysis proceeds through a hemiacetal intermediate. orgoreview.com

The resulting 2-bromoheptanal is a valuable synthetic intermediate that can undergo a variety of further reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with nucleophiles at the carbonyl carbon.

Transacetalization Reactions with Various Diols and Polyols

Transacetalization offers a method to change the protecting group on the carbonyl. By reacting this compound with a diol or polyol in the presence of an acid catalyst, a new cyclic acetal can be formed. This is an equilibrium process, and the removal of methanol (B129727) can drive the reaction to completion.

For example, reaction with ethylene (B1197577) glycol would yield 2-(2-bromohexyl)-1,3-dioxolane. This can be a useful strategy to introduce different properties to the protecting group, such as increased stability or to introduce a chiral auxiliary.

| Diol/Polyol | Product of Transacetalization |

| Ethylene Glycol | 2-(2-bromohexyl)-1,3-dioxolane |

| Propane-1,3-diol | 2-(2-bromohexyl)-1,3-dioxane |

| Glycerol | Mixture of 5- and 6-membered cyclic acetals |

Organometallic Reactions of this compound

The bromine atom in this compound allows for the formation of organometallic reagents, which are powerful tools for carbon-carbon bond formation.

Formation and Reactivity of Organomagnesium (Grignard) Reagents

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (1,1-dimethoxyheptan-2-yl)magnesium bromide. leah4sci.com The formation of Grignard reagents from alkyl bromides is a well-established process. quora.com

It is critical to maintain strictly anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water. leah4sci.com The acetal functionality is generally stable to the conditions of Grignard reagent formation.

The resulting Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles. For example, reaction with an aldehyde or ketone will lead to the formation of a new secondary or tertiary alcohol, respectively, after an acidic workup. masterorganicchemistry.com Reaction with carbon dioxide will yield a carboxylic acid after protonation. masterorganicchemistry.com This provides a powerful method for extending the carbon chain and introducing new functional groups.

| Electrophile | Product after Acidic Workup |

| Formaldehyde | 1,1-Dimethoxy-3-hydroxyoctane |

| Acetone | 1,1-Dimethoxy-2-methyl-2-hydroxyoctane |

| Carbon Dioxide | 1,1-Dimethoxyheptane-2-carboxylic acid |

Organolithium and Other Organometallic Species Derived from this compound

The generation of organometallic reagents from alkyl halides is a cornerstone of synthetic organic chemistry, providing access to highly reactive carbanionic species. For a substrate such as this compound, the primary methods for creating organometallic derivatives would involve either direct reaction with a metal or a halogen-metal exchange.

Organolithium Reagents: The formation of an organolithium reagent from an alkyl bromide can be achieved through two main pathways: direct reaction with lithium metal or via lithium-halogen exchange. wikipedia.orgmasterorganicchemistry.com The direct method involves treating the alkyl halide with two equivalents of lithium metal. masterorganicchemistry.com

A more common and often faster method for generating specific organolithium compounds is through lithium-halogen exchange, typically using commercially available alkyllithium reagents like n-butyllithium or tert-butyllithium. wikipedia.org This exchange is particularly efficient for converting aryl and vinyl bromides and iodides into their corresponding organolithium species, often proceeding rapidly at low temperatures (e.g., -78 °C to -120 °C). wikipedia.orgresearchgate.net For an aliphatic bromide like this compound, the formation of the corresponding lithiated species, 1,1-dimethoxyheptan-2-yllithium, would create a potent nucleophile and a strong base, useful for subsequent reactions such as alkylation or addition to carbonyls. wikipedia.orgsigmaaldrich.com

Grignard Reagents: Grignard reagents (organomagnesium halides) are typically synthesized by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The reaction occurs on the surface of the magnesium, and its initiation can sometimes be facilitated by activating the surface with a small amount of iodine or 1,2-dibromoethane. masterorganicchemistry.com The resulting Grignard reagent, 2-(1,1-dimethoxyheptyl)magnesium bromide, would be a powerful nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. sigmaaldrich.com

The table below outlines the general conditions for the formation of these organometallic species from alkyl bromides.

| Organometallic Reagent | General Method | Typical Reagents & Conditions | Resulting Species from this compound |

| Organolithium | Direct Reaction | Lithium metal (2 equiv.), ether solvent | 1,1-dimethoxyheptan-2-yllithium |

| Organolithium | Halogen-Metal Exchange | n-Butyllithium or t-butyllithium, THF or ether, low temp. | 1,1-dimethoxyheptan-2-yllithium |

| Grignard Reagent | Direct Reaction | Magnesium turnings, THF or diethyl ether | (1,1-dimethoxyheptan-2-yl)magnesium bromide |

Cross-Coupling Reactions Utilizing the Bromine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and alkyl bromides are common substrates for these transformations. rsc.orgnih.govyoutube.com The bromine atom in this compound serves as a handle for engaging in several types of named coupling reactions, enabling the introduction of various organic fragments at the C2 position of the heptyl chain.

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. youtube.com This is followed by transmetalation with a suitable organometallic coupling partner and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Key cross-coupling reactions applicable to an alkyl bromide like this compound include:

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is widely used for synthesizing biaryls, styrenes, and polyolefins. mdpi.com

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane). semanticscholar.org It is known for its reliability and tolerance of a wide range of functional groups, though the toxicity of tin compounds is a drawback. semanticscholar.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. nih.gov

Sonogashira Coupling: Used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, this reaction employs a palladium catalyst and a copper(I) co-catalyst. mdpi.com

The following table summarizes these potential cross-coupling reactions for this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product Class |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Alkyl or 2-Aryl-1,1-dimethoxyheptane |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Alkyl, 2-Aryl, or 2-Vinyl-1,1-dimethoxyheptane |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted Heptenyl Dimethyl Acetal |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1,1-dimethoxyheptane |

Radical and Other Electrophilic Reactions of this compound

Beyond its utility in organometallic chemistry, the structure of this compound allows for participation in radical reactions and potentially serves as a precursor for substrates in electrophilic reactions.

Radical Reactions: Free radical halogenation is a classic method for functionalizing alkanes. youtube.com While the direct radical bromination of an unactivated C-H bond in the heptyl chain is possible, such reactions often lack selectivity, especially with bromine. youtube.com Radical bromination typically shows a preference for the most substituted carbon, leading to tertiary over secondary, and secondary over primary C-H bonds. youtube.com In the context of this compound, further radical bromination would likely lead to a mixture of poly-brominated products. A more controlled radical process would involve the homolytic cleavage of the existing C-Br bond, which can be initiated by radical initiators or photolysis, to generate a secondary alkyl radical at the C2 position. This radical could then participate in various radical-mediated transformations, such as addition to alkenes or trapping by other radical species.

Electrophilic Reactions: The compound this compound itself is not an electrophile in the typical sense of reacting with nucleophiles at the carbon backbone, as the bromine atom makes it more susceptible to acting as an electrophilic bromine source or undergoing nucleophilic substitution. However, it can be a precursor to substrates for electrophilic reactions. For instance, elimination of HBr from this compound, promoted by a strong base, would generate a vinyl ether, specifically 1,1-dimethoxyhept-1-ene.

This resulting vinyl ether is an electron-rich alkene due to the oxygen atoms of the acetal group. chemistrysteps.com As a nucleophile, it would be highly reactive towards electrophiles in electrophilic addition reactions. chemistrysteps.comsavemyexams.comlibretexts.org The addition of an electrophile (E⁺) would preferentially occur at the C2 position, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate would then be trapped by a nucleophile (Nu⁻).

The general scheme for such an electrophilic addition is shown below:

| Reaction Type | Precursor Generation | Substrate for Reaction | General Mechanism |

| Electrophilic Addition | Base-induced elimination of HBr | 1,1-dimethoxyhept-1-ene | The electron-rich double bond attacks an electrophile (E⁺), forming a stabilized carbocation, which is then attacked by a nucleophile (Nu⁻). |

Stereochemical Control and Aspects in 2 Bromo 1,1 Dimethoxyheptane Chemistry

Asymmetric Synthesis and Chiral Induction in Reactions of 2-Bromo-1,1-dimethoxyheptane

The asymmetric synthesis of derivatives from this compound, or the synthesis of chiral this compound itself, hinges on the ability to control the formation of new stereocenters. Chiral induction, the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, catalyst, or solvent, is a cornerstone of modern organic synthesis. ekb.eg

One established strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For instance, a chiral alcohol could be used to form a chiral mixed acetal (B89532) instead of the dimethoxy acetal. Subsequent reactions at the C2 position would then proceed under the directing influence of this chiral auxiliary, leading to a high degree of stereoselectivity. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. The use of chiral auxiliaries has proven effective in the asymmetric synthesis of various heterocyclic compounds from α-bromoacid derivatives. researchgate.net

Alternatively, catalysis-driven chiral induction offers a more atom-economical approach. Chiral Lewis acids or chiral Brønsted acids can be employed to activate the acetal or the incoming nucleophile, creating a chiral environment around the reacting centers. acs.orgnih.gov For example, a chiral phosphoric acid catalyst could protonate one of the methoxy (B1213986) groups, facilitating its departure and the subsequent formation of a chiral oxocarbenium ion intermediate. The counterion of the catalyst would then shield one face of the carbocation, directing the nucleophilic attack to the other face and resulting in an enantiomerically enriched product. acs.orgnih.gov

Diastereoselective Transformations Involving this compound

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. In the context of this compound, if the heptyl chain contains a pre-existing stereocenter, any reaction at the C2 position must consider the diastereomeric outcome. The relative orientation of the existing and newly formed stereocenters is dictated by steric and electronic factors.

A powerful tool for controlling diastereoselectivity in acyclic systems is remote participation, where a functional group further down the carbon chain influences the stereochemical outcome at the reactive center. acs.org For instance, a strategically placed carbonyl or hydroxyl group in the heptyl chain of this compound could coordinate to a Lewis acid, creating a rigid cyclic intermediate. This intermediate would then constrain the direction of nucleophilic attack at the C2 position, leading to the preferential formation of one diastereomer. The diastereoselectivity of such reactions has been shown to be dependent on the size of both the nucleophile and the substituents on the acyclic chain. acs.org

Mukaiyama aldol (B89426) reactions, involving the reaction of a silyl (B83357) enol ether with an aldehyde or ketone in the presence of a Lewis acid, are a classic example of diastereoselective bond formation. wiley-vch.demsu.edu If this compound were to be converted into a corresponding organometallic reagent, its addition to a chiral aldehyde would result in the formation of two diastereomeric alcohols. The ratio of these diastereomers would be influenced by the nature of the metal, the solvent, and the steric bulk of the substituents on both the nucleophile and the electrophile, often rationalized by the Felkin-Ahn model of asymmetric induction. msu.edu

Enantioselective Approaches to Chiral Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. In the case of this compound, which is chiral at the C2 position, enantioselective methods can be used to synthesize either the (R)- or (S)-enantiomer.

One prominent method is asymmetric catalysis. For example, the asymmetric reduction of a hypothetical precursor, 2-bromo-1,1-dimethoxyheptan-2-one, using a chiral reducing agent or a catalyst with chiral ligands, could afford enantiomerically enriched 2-bromo-1,1-dimethoxyheptan-2-ol. Subsequent transformation of the hydroxyl group would yield the desired chiral bromoacetal.

A more direct approach would be the kinetic resolution of racemic this compound. In this process, a chiral reagent or catalyst reacts at a faster rate with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product derived from the more reactive enantiomer. For instance, a chiral nucleophile could be used to displace the bromide in a substitution reaction, preferentially reacting with one enantiomer of this compound.

Furthermore, direct asymmetric reductive amination of α-keto acetals has been developed as a powerful tool for synthesizing a variety of α-functionalized amines with high enantioselectivity. rsc.org Applying this methodology to a suitable precursor could provide access to chiral α-amino acetals derived from the this compound scaffold.

Retention and Inversion of Configuration in Stereospecific Reactions

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. A classic example is the S_N2 reaction, which proceeds with inversion of configuration at the stereocenter. In the case of a chiral, enantiomerically pure sample of this compound, reaction with a nucleophile via an S_N2 mechanism would lead to the formation of a product with the opposite stereochemistry at the C2 position. For example, the reaction of (S)-2-Bromo-1,1-dimethoxyheptane with sodium azide (B81097) would yield (R)-2-azido-1,1-dimethoxyheptane. This predictable stereochemical outcome is a cornerstone of stereocontrolled synthesis. youtube.com

The choice of reaction conditions can also influence the stereochemical outcome. Reactions that favor an S_N1 mechanism, which proceeds through a planar carbocation intermediate, would lead to racemization, with the loss of stereochemical information.

Influence of Conformation on Reactivity and Stereochemical Outcome

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a significant impact on its reactivity and the stereochemical outcome of its reactions. For acyclic molecules like this compound, rotation around single bonds leads to various conformers, with some being more stable than others. The relative populations of these conformers can influence which face of the molecule is more accessible to an incoming reagent.

In acetals, stereoelectronic effects such as the anomeric effect play a crucial role in determining the preferred conformation. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position. While this compound is acyclic, similar orbital interactions are at play. The gauche conformation around the C1-C2 bond is often favored due to stabilizing hyperconjugative interactions between the lone pairs of the methoxy oxygens and the antibonding orbital of the C-Br bond.

This conformational preference can lead to diastereoselectivity in reactions. For example, in the elimination of HBr from this compound to form a ketene (B1206846) acetal, the anti-periplanar arrangement of the proton to be removed and the bromine leaving group is required. The ease with which the molecule can adopt this reactive conformation will influence the reaction rate.

Furthermore, the stereochemistry of the acetal itself can influence the course of a reaction. Studies on the reductive cleavage of cyclic acetals have shown that the stereochemistry at the acetal center can dramatically affect the selectivity of the reaction, a phenomenon that can be rationalized by examining the accessibility of the different oxygen lone pairs for coordination with the reducing agent. nih.gov While this compound is an acyclic acetal, the principles of sterically controlled access to the reactive sites remain pertinent.

Applications of 2 Bromo 1,1 Dimethoxyheptane As a Key Synthetic Intermediate

Building Block for Complex Carbon Skeletons

The bifunctional nature of 2-bromo-1,1-dimethoxyheptane, featuring a bromine atom and a protected aldehyde (as a dimethyl acetal), theoretically allows it to be a valuable building block for the construction of more complex molecular architectures. However, specific examples of its use in such a capacity are not documented in the searched scientific literature.

Carbon-Carbon Bond Forming Reactions

There are no specific examples in the reviewed literature of this compound being used in carbon-carbon bond-forming reactions. In theory, the bromine atom could be displaced by a carbon nucleophile, or it could be converted into an organometallic reagent (like a Grignard or organolithium reagent) which would then react with a carbon electrophile. wvu.edunih.govmdpi.com However, no studies demonstrating these specific transformations for this compound have been found.

Introduction of Diverse Functional Groups

The two key functional groups of this compound, the bromo group and the dimethoxyacetal, offer clear pathways for introducing a variety of other functional groups.

Derivatization to Aldehydes and Ketones via Acetal (B89532) Cleavage

The dimethoxyacetal group is a well-established protecting group for an aldehyde. It is expected that this group in this compound could be hydrolyzed under acidic conditions to yield the corresponding 2-bromoheptanal (B8674049). While this is a standard organic transformation, specific reaction conditions and yields for the hydrolysis of this compound are not reported in the available literature.

Functionalization at the Bromine-Bearing Carbon

The bromine atom at the C-2 position should be susceptible to nucleophilic substitution by a range of nucleophiles, allowing for the introduction of various functional groups such as azides, cyanides, thiols, or amines. This would proceed via an S_N2 mechanism. pearson.com Additionally, elimination reactions could be induced to form an alkene. However, specific studies detailing these functionalization reactions on this compound are absent from the scientific literature.

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

While the structure of this compound could potentially be incorporated into larger molecules of biological interest, there are no published reports of its use as a precursor in the synthesis of scaffolds for chemical biology research. Its utility in this area remains purely theoretical at this time.

Role in the Synthesis of Fine Chemicals and Specialized Reagents

While specific, publicly documented applications of this compound in the synthesis of fine chemicals and specialized reagents are not extensively available, its structure suggests a potential role as a versatile synthetic intermediate. The reactivity of this bifunctional molecule, containing both a bromine atom and a protected aldehyde (as a dimethyl acetal), allows for a variety of chemical transformations, making it a plausible building block for more complex molecules.

The key to its utility lies in the sequential or selective reactivity of its two functional groups. The bromo group can be substituted or used in coupling reactions, while the dimethoxyacetal group, being stable under many reaction conditions, can be deprotected at a later stage to reveal a reactive aldehyde. This aldehyde can then undergo a wide range of further reactions, such as oxidation, reduction, or condensation.

Theoretically, this compound could be employed in multi-step syntheses to construct molecules with specific functionalities and stereochemistry, which are characteristic of fine chemicals and specialized reagents. For instance, the bromine atom could be displaced by a nucleophile to introduce a new functional group, followed by deprotection of the acetal and subsequent reaction of the resulting aldehyde. This step-wise approach allows for the controlled assembly of a target molecule.

Below is a table outlining the potential, though not explicitly documented, synthetic transformations and resulting products that could theoretically be derived from this compound in the synthesis of fine chemicals.

| Starting Material | Reagent/Reaction Condition | Potential Intermediate/Product |

| This compound | 1. Grignard Reagent (e.g., Phenylmagnesium bromide) 2. Acidic workup | 2-Phenyl-1,1-dimethoxyheptane |

| This compound | 1. Sodium azide (B81097) 2. Reduction (e.g., LiAlH₄) | Heptane-1,2-diamine |

| This compound | 1. Potassium cyanide 2. Hydrolysis | 2-(Carboxymethyl)heptanoic acid |

| This compound | 1. Deprotection (Acid catalyst) 2. Wittig Reagent (e.g., Ph₃P=CH₂) | 2-Bromo-1-octene |

It is important to note that the above examples are illustrative of the potential reactivity of this compound based on the known reactivity of similar bromoacetals. Detailed research findings on its specific applications remain scarce in the public domain.

Computational and Theoretical Investigations of 2 Bromo 1,1 Dimethoxyheptane and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding

A thorough understanding of 2-Bromo-1,1-dimethoxyheptane would begin with quantum chemical calculations to elucidate its electronic structure and the nature of its chemical bonds. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed. These calculations would yield fundamental properties such as optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | --- | --- | --- |

| C2-Br | --- | --- | --- |

| C1-O(Me1) | --- | --- | --- |

| C1-O(Me2) | --- | --- | --- |

| O(Me1)-C1-O(Me2) | --- | --- | --- |

| C2-C1-O(Me1) | --- | --- | --- |

| Br-C2-C1 | --- | --- | --- |

| C1-C2-C3-C4 | --- | --- | --- |

Note: The data in this table is hypothetical and would require actual computational studies to be populated.

Molecular Orbital Theory and Frontier Orbital Analysis of Reactivity

Molecular Orbital (MO) theory provides a powerful lens through which to view the reactivity of this compound. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For this compound, one might hypothesize that the HOMO is localized around the bromine atom and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO could be centered on the antibonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | --- | --- |

| LUMO | --- | --- |

| HOMO-LUMO Gap | --- | --- |

Note: The data in this table is hypothetical and would require actual computational studies to be populated.

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of this compound. By modeling the transition states of various possible reactions, such as nucleophilic substitution or elimination, researchers can determine the activation energies and reaction rates.

For example, in a nucleophilic substitution reaction where the bromide is the leaving group, transition state theory calculations could be used to locate the geometry of the transition state structure. The energy of this transition state, relative to the reactants, would give the activation energy barrier for the reaction. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be identified. These calculations would involve sophisticated algorithms to search the potential energy surface for saddle points corresponding to transition states.

Predictive Simulations of Spectroscopic Properties in the Context of Reaction Monitoring

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be used to aid in its experimental characterization and for monitoring its reactions. For instance, theoretical calculations of the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be performed.

Calculated vibrational frequencies from a DFT study can be compared with experimental IR spectra to confirm the structure of the molecule and to identify characteristic peaks, such as the C-Br stretch. Similarly, theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) can aid in the assignment of experimental NMR spectra. Simulating how these spectra change as a reaction proceeds can provide a powerful method for in-situ reaction monitoring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Peak/Shift | Assignment |

| IR (cm⁻¹) | --- | C-H stretch |

| IR (cm⁻¹) | --- | C-O stretch |

| IR (cm⁻¹) | --- | C-Br stretch |

| ¹H NMR (ppm) | --- | -OCH₃ protons |

| ¹H NMR (ppm) | --- | CH-Br proton |

| ¹³C NMR (ppm) | --- | C-Br carbon |

| ¹³C NMR (ppm) | --- | C(OCH₃)₂ carbon |

Note: The data in this table is hypothetical and would require actual computational studies to be populated.

Conformation Analysis and Energetic Profiles using Computational Methods

The flexible heptane (B126788) chain and the rotatable bonds of the dimethoxy group in this compound mean that it can exist in numerous conformations. A detailed conformational analysis is essential to understand its three-dimensional structure and the relative stabilities of its different conformers.

Computational methods can be used to perform a systematic search of the conformational space. By rotating the key dihedral angles and calculating the potential energy of each resulting structure, a potential energy surface can be generated. This analysis would identify the low-energy, stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. This information is critical as the reactivity and physical properties of the molecule can be influenced by its predominant conformation.

Table 4: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| 1 | --- | 0.00 (most stable) |

| 2 | --- | --- |

| 3 | --- | --- |

Note: The data in this table is hypothetical and would require actual computational studies to be populated.

Future Perspectives and Emerging Research Avenues for 2 Bromo 1,1 Dimethoxyheptane

Sustainable and Green Chemistry Approaches in 2-Bromo-1,1-dimethoxyheptane Synthesis and Utilization

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern organic synthesis. wordpress.comacsgcipr.org The application of these principles to the synthesis of this compound is a critical area for future research.

Traditional bromination methods often involve the use of elemental bromine (Br₂), a substance that is highly toxic, corrosive, and challenging to handle safely. wordpress.com Future research will likely focus on developing greener alternatives for the synthesis of this compound, starting from precursors such as heptanal (B48729) or its dimethyl acetal (B89532). One promising approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. wordpress.com NBS is a solid, which makes it easier and safer to handle than liquid bromine, and reactions can often be carried out in more environmentally benign solvents like water or alcohols. wordpress.com

Another avenue for sustainable synthesis is the exploration of bromide salts in conjunction with an oxidant. This in-situ generation of the brominating species can avoid the direct handling of hazardous bromine and allow for better control of the reaction. nih.gov Furthermore, the development of catalytic bromination processes that can operate under mild conditions with high atom economy will be a key focus. The goal is to minimize waste by ensuring that a high proportion of the atoms from the reagents are incorporated into the final product. acsgcipr.org

The following table illustrates a hypothetical comparison of traditional versus potential green synthesis routes for a generic 2-bromo-1,1-dimethoxyalkane, highlighting the potential improvements in sustainability.

| Parameter | Traditional Bromination (with Br₂) | Potential Green Bromination (with NBS) |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Hazards | Highly toxic, corrosive, fuming liquid. wordpress.com | Solid, easier to handle, less hazardous. wordpress.com |

| Solvent | Often chlorinated solvents | Water, alcohols, or other green solvents. wordpress.com |

| Byproducts | Hydrobromic acid (HBr) | Succinimide, hydrobromic acid. wordpress.com |

| Atom Economy | Lower | Potentially higher |

| Safety | Significant handling risks | Improved safety profile |

Development of Novel Catalytic Systems for Selective Transformations

The development of highly selective and efficient catalytic systems is a central theme in modern organic chemistry. For this compound, future research will undoubtedly concentrate on discovering and optimizing catalysts for both its synthesis and its subsequent transformations.

In the synthesis of this compound from heptanal dimethyl acetal, the challenge lies in achieving high regioselectivity for bromination at the C2 position. Future investigations could explore a range of catalysts to achieve this. For instance, metal-based catalysts, such as those containing copper(II) or zinc, have been shown to be effective in the α-bromination of carbonyl compounds and their derivatives. researchgate.net The development of chiral catalysts could also open up possibilities for the enantioselective synthesis of this compound, which would be of significant interest for applications in life sciences.

Once synthesized, the bromine atom and the acetal group in this compound offer two distinct handles for further chemical modifications. The development of catalytic systems that can selectively target one of these functional groups in the presence of the other will be a key research direction. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to form new carbon-carbon bonds at the bromine-bearing carbon. The challenge will be to find catalysts that are active for these transformations without promoting the cleavage of the acetal group. Conversely, the development of mild Lewis acid catalysts could allow for the selective transformation of the acetal group while leaving the C-Br bond intact. researchgate.net

The table below outlines potential catalytic transformations for this compound and the types of catalysts that could be explored.

| Transformation | Potential Catalyst Type | Desired Outcome |

| Selective C-Br Coupling | Palladium-based catalysts | Formation of new C-C bonds |

| Selective Acetal Hydrolysis | Mild Lewis acids (e.g., BiCl₃) researchgate.net | Conversion to 2-bromoheptanal (B8674049) |

| Asymmetric Bromination | Chiral Lewis or Brønsted acids | Enantiomerically enriched product |

| Functional Group Interconversion | Various transition metal catalysts | Replacement of bromine with other functional groups |

Flow Chemistry and Continuous Processing of this compound Reactions

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and improved scalability. youtube.comnih.gov The application of flow chemistry to the synthesis and reactions of this compound represents a significant future research avenue.

The synthesis of this compound, particularly if it involves hazardous reagents like elemental bromine, could be made significantly safer by using a flow reactor. nih.gov The small reactor volume at any given time minimizes the risk associated with handling large quantities of hazardous materials. Furthermore, the superior heat and mass transfer in flow reactors allows for precise control over reaction conditions, which can lead to higher yields and selectivities. youtube.com

Continuous processing can also be applied to the subsequent transformations of this compound. For example, a multi-step synthesis where this compound is generated in one flow reactor and then directly streamed into a second reactor for a subsequent reaction, without the need for intermediate purification, is a highly attractive prospect. This "telescoped" synthesis approach can significantly reduce reaction times and waste generation. youtube.com

The following table summarizes the potential benefits of applying flow chemistry to reactions involving this compound.

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes. nih.gov |

| Process Control | More challenging to control temperature and mixing | Precise control over temperature, pressure, and mixing. youtube.com |

| Scalability | Often requires re-optimization for larger scales | More straightforward to scale up by running the system for longer |

| Reaction Time | Can be lengthy, with multiple workup steps | Reduced reaction times, potential for telescoped synthesis. youtube.com |

| Reproducibility | Can be variable | Generally higher reproducibility |

Integration of this compound in Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. sigmaaldrich.comnih.gov Integrating this compound and its derivatives into these automated workflows is a key future direction that could accelerate the discovery of new applications for this compound.

Automated synthesis platforms can be programmed to perform a series of reactions in a predetermined sequence, allowing for the rapid generation of a library of derivatives from a common starting material like this compound. sigmaaldrich.com For example, an automated system could be used to react this compound with a variety of different coupling partners to create a diverse set of new molecules.

High-throughput screening techniques can then be used to rapidly evaluate the properties of these newly synthesized compounds. numberanalytics.comucla.edu For instance, if the goal is to discover new bioactive molecules, the library of derivatives could be screened against a panel of biological targets. This combination of automated synthesis and HTE can dramatically accelerate the discovery process, allowing researchers to explore a much larger chemical space in a shorter amount of time. numberanalytics.comucla.edu

The table below outlines a hypothetical workflow for the integration of this compound in an automated discovery process.

| Step | Description | Technology | Potential Outcome |

| 1. Library Design | In-silico design of a library of derivatives based on the this compound scaffold. | Computational Chemistry | A virtual library of target molecules with desired properties. |

| 2. Automated Synthesis | Synthesis of the designed library using an automated synthesis platform. sigmaaldrich.com | Robotic liquid handlers, automated reactors | A physical library of new compounds. |

| 3. High-Throughput Screening | Rapid screening of the synthesized library for a specific property (e.g., biological activity). numberanalytics.comucla.edu | Microplate-based assays, automated readers | Identification of "hit" compounds with the desired activity. |

| 4. Data Analysis | Analysis of the screening data to identify structure-activity relationships. | Cheminformatics tools | Insights for the design of the next generation of compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.